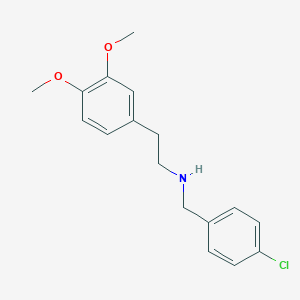![molecular formula C19H30N2O B249034 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane, also known as MP-10, is a synthetic compound that belongs to the class of azepane derivatives. It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
科学研究应用
1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane has been studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. It has been shown to reduce cocaine self-administration and attenuate cocaine-induced hyperactivity in rats. 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane has also been studied for its potential use in the treatment of pain. It has been shown to reduce pain sensitivity in animal models.
作用机制
The exact mechanism of action of 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects. 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane has also been shown to reduce the levels of corticosterone, a stress hormone, in animal models. Additionally, 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane has been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its potential use in the treatment of pain.
实验室实验的优点和局限性
One advantage of using 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane in lab experiments is its well-defined chemical structure and synthesis method. This allows for accurate dosing and reproducibility of results. Additionally, 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane has been extensively studied in animal models, which provides a wealth of data for researchers to draw upon. One limitation of using 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane in lab experiments is its potential for off-target effects, as it binds to multiple receptors in the brain. Additionally, the exact mechanism of action of 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane is not fully understood, which may limit its potential use in certain applications.
未来方向
There are several future directions for research on 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane. One area of research could focus on further elucidating the mechanism of action of 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane, which may lead to the development of more targeted therapies. Additionally, research could focus on optimizing the synthesis method of 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane to improve yield and purity. Another area of research could focus on the potential use of 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, research could focus on developing new analogs of 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane with improved pharmacological properties.
Conclusion
In conclusion, 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane is a synthetic compound that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. Its well-defined chemical structure and synthesis method make it a valuable tool for lab experiments. While its exact mechanism of action is not fully understood, it has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. Further research on 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane could lead to the development of more targeted therapies and new analogs with improved pharmacological properties.
合成方法
The synthesis of 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane involves the reaction of 3-methoxybenzylpiperidine with 1-bromoazepane in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane as a white solid. The synthesis of 1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane has been reported in several scientific publications, and the compound has been synthesized using various methods.
属性
产品名称 |
1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane |
|---|---|
分子式 |
C19H30N2O |
分子量 |
302.5 g/mol |
IUPAC 名称 |
1-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C19H30N2O/c1-22-19-8-6-7-17(15-19)16-20-13-9-18(10-14-20)21-11-4-2-3-5-12-21/h6-8,15,18H,2-5,9-14,16H2,1H3 |
InChI 键 |
BJYPEFIGQLAQDL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)N3CCCCCC3 |
规范 SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)N3CCCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-(Dibenzo[b,d]furan-3-ylamino)-2-cyclohexen-1-one](/img/structure/B248959.png)
![4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B248961.png)







